molecular formula C46H76D8NO8P B570728 1-Stearoyl-2-Arachidonoyl PC-d8 CAS No. 161922-50-5

1-Stearoyl-2-Arachidonoyl PC-d8

Cat. No. B570728
M. Wt: 818.2
InChI Key: PSVRFUPOQYJOOZ-WHAFDBSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Stearoyl-2-Arachidonoyl PC-d8, also known as SAPC-d8, is a phospholipid containing stearic acid and arachidonic acid at the sn-1 and sn-2 positions, respectively . It is intended for use as an internal standard for the quantification of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC by GC- or LC-MS .


Synthesis Analysis

The synthesis of 1-Stearoyl-2-Arachidonoyl PC-d8 involves the use of phospholipase A (2) to give optically pure lyso-PC, and only 3% acyl migration occurred during reacylation with arachidonic acid .


Molecular Structure Analysis

The molecular formula of 1-Stearoyl-2-Arachidonoyl PC-d8 is C46H84NO8P . It contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions .


Chemical Reactions Analysis

1-Stearoyl-2-Arachidonoyl PC-d8 is a phospholipid containing stearic acid and arachidonic acid at the sn-1 and sn-2 positions, respectively .


Physical And Chemical Properties Analysis

The molecular weight of 1-Stearoyl-2-Arachidonoyl PC-d8 is 818.2 g/mol . It has a XLogP3-AA value of 13.7, indicating its lipophilicity .

Relevant Papers Several papers have been published on the topic of 1-Stearoyl-2-Arachidonoyl PC-d8 . These papers discuss various aspects of the compound, including its synthesis, properties, and potential applications. Further reading of these papers is recommended for a more in-depth understanding of 1-Stearoyl-2-Arachidonoyl PC-d8.

properties

IUPAC Name

[(2R)-3-octadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1/i14D,16D,20D,22D,25D,27D,31D,33D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVRFUPOQYJOOZ-WHAFDBSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C)/[2H])/[2H])/[2H])/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H84NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

818.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Stearoyl-2-Arachidonoyl PC-d8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Stearoyl-2-Arachidonoyl PC-d8
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1-Stearoyl-2-Arachidonoyl PC-d8
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1-Stearoyl-2-Arachidonoyl PC-d8
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1-Stearoyl-2-Arachidonoyl PC-d8

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